![molecular formula C21H26O3 B13763803 Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- CAS No. 67845-91-4](/img/structure/B13763803.png)
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by a ketone group attached to two aromatic rings. The specific structure of this compound includes a hydroxyphenyl group and a dimethylhexyl ether substituent, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The hydroxyphenyl group can be synthesized through various methods, including the hydroxylation of phenyl compounds.
Etherification: The hydroxyphenyl intermediate is then reacted with 3,5-dimethylhexanol in the presence of a suitable catalyst to form the dimethylhexyl ether.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction.
類似化合物との比較
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks the dimethylhexyl ether group.
Methanone, (4-methylphenyl)phenyl-: Contains a methyl group instead of the hydroxy and ether groups.
Methanone, (4-aminophenyl)phenyl-: Features an amino group instead of the hydroxy and ether groups.
Uniqueness
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is unique due to the presence of the dimethylhexyl ether and hydroxy groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
67845-91-4 |
|---|---|
分子式 |
C21H26O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
[4-(3,5-dimethylhexoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-15(2)13-16(3)11-12-24-18-9-10-19(20(22)14-18)21(23)17-7-5-4-6-8-17/h4-10,14-16,22H,11-13H2,1-3H3 |
InChIキー |
OTOPALCRQKAODB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


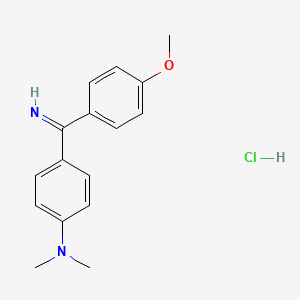
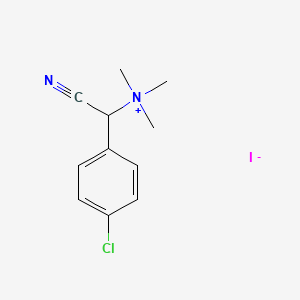
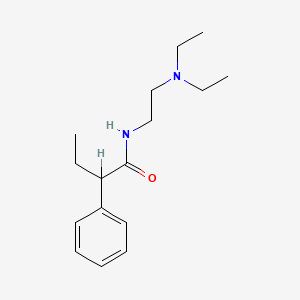
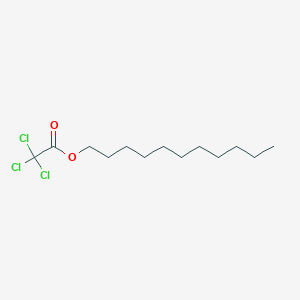
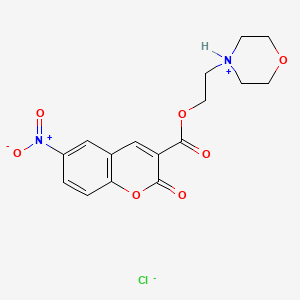
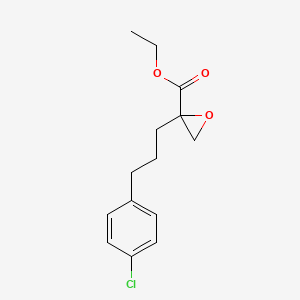
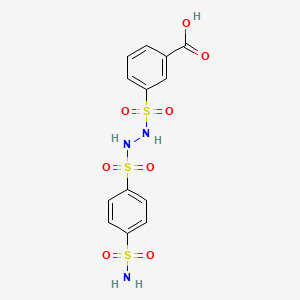

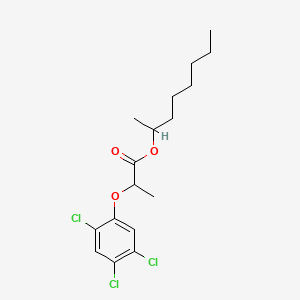

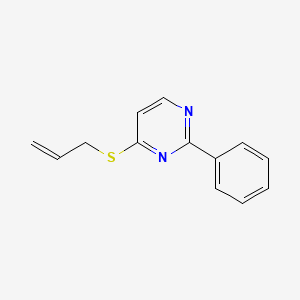
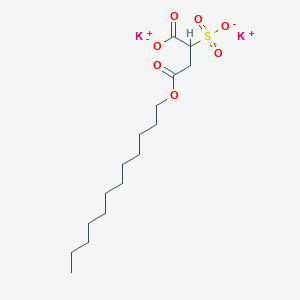
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
